

# Application Notes and Protocols for Electrophysiology Studies of PH94B on Nasal Neurons

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## Compound of Interest

Compound Name: *Ph94b*

Cat. No.: *B1588420*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

**PH94B** (also known as fasedienol) is an investigational, first-in-class, odorless, and rapid-onset neuroactive steroid administered as a nasal spray for the acute treatment of anxiety disorders, particularly Social Anxiety Disorder (SAD).[1][2][3] Its novel mechanism of action involves the activation of peripheral chemosensory neurons in the nasal passages, which in turn modulate neural circuits in the brain associated with fear and anxiety.[1][2] This mechanism is fundamentally different from current anxiolytics, such as benzodiazepines, as it does not require systemic uptake or direct action on GABA-A receptors in the central nervous system (CNS).[1][3] Preclinical and clinical electrophysiology studies have been instrumental in elucidating this unique mode of action.

These application notes provide a summary of the key electrophysiological findings and detailed protocols for replicating these seminal experiments. The data demonstrates that intranasal administration of **PH94B** at microgram doses activates nasal chemosensory neurons, leading to downstream effects that mitigate anxiety.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiology studies of **PH94B** on nasal neurons.

Table 1: In Vitro Electrophysiological Effects of **PH94B** on Isolated Human Nasal Chemosensory Neurons

Parameter	Value	Cell Type	Reference
Half maximal effective concentration (EC <sub>50</sub> ) for inducing inward currents	0.2 μM	Human vomeronasal receptor cells	[4]
Half maximal effective dose (ED <sub>50</sub> ) for increasing intracellular calcium	1 μM	Isolated human chemosensory neurons	

Table 2: In Vivo Electrophysiological Effects of Intranasal **PH94B** in Humans

Parameter	Dose	Effect	Population	p-value	Reference
Depolarization of nasal chemosensory epithelium (ED <sub>50</sub> )	4x10 <sup>-1</sup> µg	Dose-dependent depolarization	Human volunteers	N/A	<a href="#">[4]</a>
Electrogram of Nasal Chemosensory Neurons (EGNR) Amplitude	0.4 µg	5.0 mV (vs. 0.6 mV control)	Healthy adult males	< 0.001	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Electrogram of Nasal Chemosensory Neurons (EGNR) Amplitude	0.4 µg	5.7 mV (vs. 0.6 mV control)	Healthy adult females	< 0.001	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Isolated Human Vomeronasal Neurons

Objective: To measure the inward currents induced by **PH94B** in isolated human vomeronasal neurons.

Materials:

- Human vomeronasal organ (VNO) tissue samples
- Enzymatic solution for cell dissociation (e.g., papain and dispase)
- Poly-L-lysine coated glass coverslips
- Recording chamber for microscopy

- Upright microscope with DIC optics
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose, pH 7.4
- Internal solution (in mM): 140 KCl, 1 MgCl<sub>2</sub>, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2
- **PH94B** stock solution (in DMSO) and serial dilutions

Procedure:

- Cell Isolation:
  1. Obtain fresh human VNO tissue.
  2. Mechanically and enzymatically dissociate the tissue to obtain single vomeronasal sensory neurons (VSNs).
  3. Plate the isolated VSNs on poly-L-lysine coated coverslips and allow them to adhere.
- Electrophysiological Recording:
  1. Transfer a coverslip with adherent VSNs to the recording chamber and perfuse with the external solution.
  2. Identify viable VSNs using the microscope.
  3. Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
  4. Establish a whole-cell patch-clamp configuration on a selected VSN.
  5. Hold the neuron at a membrane potential of -70 mV.

6. Apply different concentrations of **PH94B** (e.g., ranging from nM to  $\mu$ M) to the neuron using a perfusion system.
  7. Record the induced inward currents.
  8. Wash out the drug with the external solution to observe the reversibility of the effect.
- Data Analysis:
    1. Measure the peak amplitude of the inward current at each **PH94B** concentration.
    2. Plot a dose-response curve and calculate the EC<sub>50</sub> value.

## Protocol 2: Calcium Imaging in Isolated Human Nasal Chemosensory Neurons

Objective: To measure the increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in response to **PH94B** in isolated human nasal chemosensory neurons.

Materials:

- Isolated human nasal chemosensory neurons (as in Protocol 1)
- Fluorescent  $Ca^{2+}$  indicator dye (e.g., Fura-2 AM)
- Pluronic F-127
- External solution (as in Protocol 1)
- Fluorescence microscopy setup with a light source for excitation at 340 nm and 380 nm and a detector for emission at  $\sim$ 510 nm
- **PH94B** stock solution and dilutions

Procedure:

- Cell Loading:

1. Incubate the isolated neurons on coverslips with Fura-2 AM and a small amount of Pluronic F-127 in the external solution for 30-45 minutes at room temperature.
  2. Wash the cells with the external solution to remove excess dye.
- Calcium Imaging:
    1. Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
    2. Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
    3. Establish a baseline  $[Ca^{2+}]_i$  level.
    4. Apply different concentrations of **PH94B** to the cells.
    5. Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in  $[Ca^{2+}]_i$ .
  - Data Analysis:
    1. Calculate the change in the fluorescence ratio upon **PH94B** application.
    2. Generate a dose-response curve and determine the  $ED_{50}$ .

## Protocol 3: In Vivo Electrogram of Nasal Chemosensory Neurons (EGNR) Recording in Humans

Objective: To record the electrical activity from the surface of the nasal chemosensory mucosa in human volunteers in response to intranasal administration of **PH94B**.

Materials:

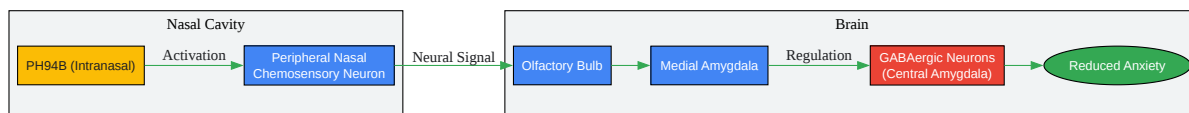
- Healthy human volunteers
- **PH94B** nasal spray (and placebo control)

- Non-polarizable recording electrode (e.g., Ag/AgCl)
- Reference electrode
- High-impedance amplifier and data acquisition system
- Aerosol delivery system for controlled administration

#### Procedure:

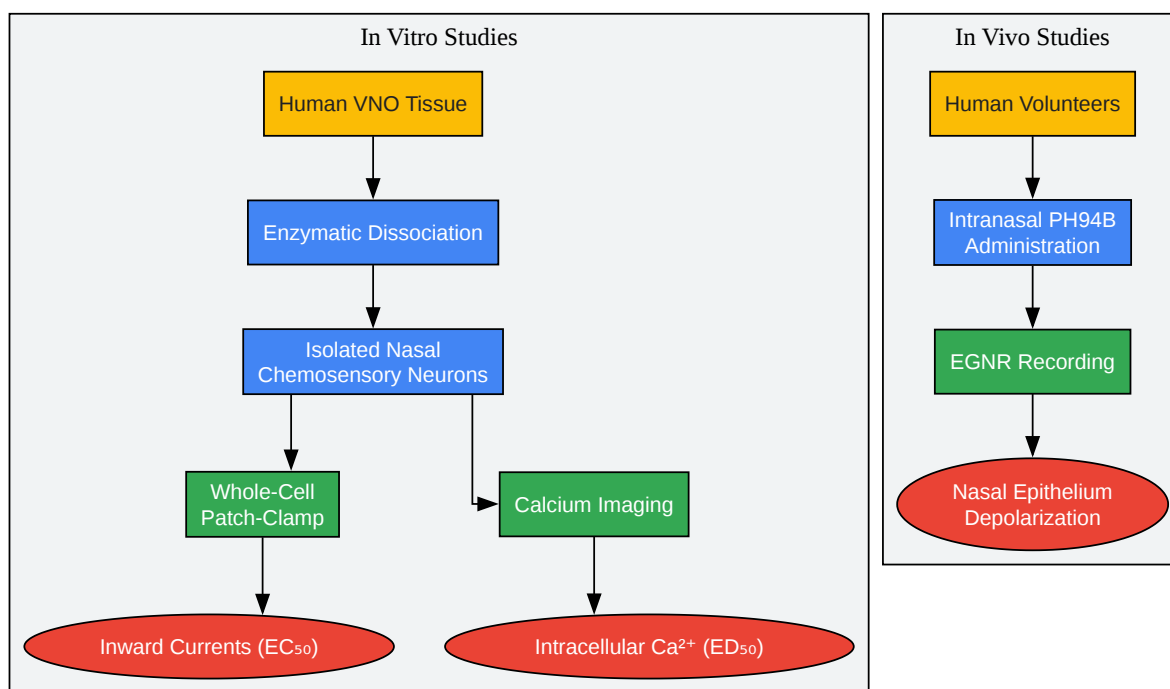
- Subject Preparation:
  1. Obtain informed consent from all participants.
  2. Seat the participant comfortably in a quiet, controlled environment.
  3. Gently place the recording electrode on the surface of the nasal septum mucosal lining.
  4. Place the reference electrode on the skin (e.g., earlobe or forehead).
- Recording:
  1. Record a stable baseline EGNR for a few minutes.
  2. Administer a controlled dose of aerosolized **PH94B** or placebo onto the nasal mucosa.
  3. Continuously record the EGNR for a defined period post-administration (e.g., 15-30 minutes).
- Data Analysis:
  1. Measure the amplitude of the EGNR before and after administration of **PH94B** and placebo.
  2. Perform statistical analysis (e.g., t-test or ANOVA) to compare the responses between **PH94B** and placebo groups.

## Visualizations



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Caption: Proposed signaling pathway of **PH94B** from nasal neurons to the amygdala.



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Caption: Workflow for electrophysiological studies of **PH94B**.

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